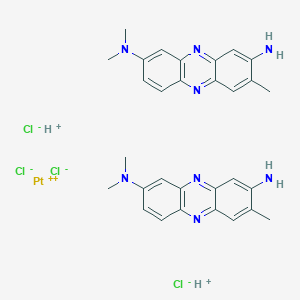

Ptcl4(neutral red)2

説明

Structure

3D Structure of Parent

特性

IUPAC Name |

hydron;platinum(2+);8-N,8-N,3-trimethylphenazine-2,8-diamine;tetrachloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C15H16N4.4ClH.Pt/c2*1-9-6-13-15(8-11(9)16)18-14-7-10(19(2)3)4-5-12(14)17-13;;;;;/h2*4-8H,16H2,1-3H3;4*1H;/q;;;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKMBQRWSHJOBQO-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H+].[H+].CC1=CC2=NC3=C(C=C(C=C3)N(C)C)N=C2C=C1N.CC1=CC2=NC3=C(C=C(C=C3)N(C)C)N=C2C=C1N.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H34Cl4N8Pt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

843.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123712-49-2 | |

| Record name | Neutral red-platinum tetrachloride complex | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123712492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Methodologies and Spectroscopic Characterization

Precursor Synthesis Strategies: Focus on Tetrachloroplatinate Production (e.g., K2PtCl4)

The synthesis of the target complex, PtCl4(neutral red)2, begins with the preparation of a suitable platinum precursor. A common and vital precursor is potassium tetrachloroplatinate(II) (K2PtCl4), a ruby-red crystalline solid. wikipedia.org Several strategies exist for its production.

One prevalent method involves the reduction of the more readily available potassium hexachloroplatinate(IV) (K2PtCl6). wikipedia.org This conversion can be achieved using various reducing agents. For instance, hydrazine (B178648) dihydrochloride (B599025) can be added in small portions to an aqueous suspension of K2PtCl6 at an elevated temperature of 50-65°C to yield K2PtCl4. wikipedia.org It is crucial to avoid an excess of the reducing agent to prevent the formation of undesired hydrazine complexes or the complete reduction to platinum metal. wikipedia.org Other reducing agents such as sulfur dioxide and potassium oxalate (B1200264) have also been effectively used for this transformation. fishersci.sewikipedia.org

An alternative route to a platinum(IV) precursor starts with elemental platinum. Spongy platinum can be dissolved in aqua regia, a potent mixture of nitric acid and hydrochloric acid, to produce platinic chloride (PtCl4). wikipedia.org This PtCl4 can then be used directly or converted to salts like K2PtCl4 by reacting it with potassium chloride (KCl). wikipedia.org

Synthesis Protocols for this compound Complex Formation

The formation of the this compound complex involves the coordination of two Neutral Red molecules to a platinum(IV) chloride core. The general reaction is:

PtCl4 + 2 Neutral Red → this compound

In a typical protocol, platinum(IV) chloride (PtCl4) is dissolved in a suitable solvent, and the Neutral Red ligand is introduced to form the desired bis-ligand complex.

Optimization of Reaction Parameters (Stoichiometric Ratios, Temperature, Solvent Polarity, Inert Atmospheres)

The successful synthesis of this compound hinges on the careful control of several reaction parameters to maximize yield and purity.

Stoichiometric Ratios: A 2:1 molar ratio of Neutral Red to PtCl4 is employed to ensure the coordination of two ligand molecules to the platinum center.

Solvent Polarity: The choice of solvent is critical. Due to the susceptibility of PtCl4 to hydrolysis, anhydrous solvents like dimethylformamide (DMF) are often preferred. Alternatively, aqueous solutions of dilute hydrochloric acid (e.g., 0.1 M HCl) can be used.

Temperature: The reaction is typically heated to accelerate the coordination process. An optimal temperature range of 60–70°C is maintained, as higher temperatures (>80°C) can lead to the degradation of the Neutral Red ligand.

pH Control: When using aqueous media, maintaining a pH between 3 and 4 helps to protonate the Neutral Red, which can enhance its solubility and the kinetics of the ligand exchange.

Inert Atmospheres: To mitigate the hydrolysis of the PtCl4 precursor, especially in aqueous environments, the reaction is often conducted under an inert atmosphere, such as nitrogen (N2) or argon (Ar).

Reaction Time: A reaction duration of 12 to 24 hours is generally required to ensure the complexation is complete.

Following the reaction, the crude product can be purified through methods like fractional crystallization or column chromatography.

Table 1: Optimized Reaction Parameters for this compound Synthesis

| Parameter | Optimal Range/Ratio | Purpose |

| PtCl4:Neutral Red Ratio | 1:2 (molar) | Ensures bis-ligand coordination. |

| Solvent | Anhydrous DMF or 0.1 M HCl | Solubilizes reactants; anhydrous option prevents hydrolysis. |

| Temperature | 60–70°C | Accelerates coordination without ligand degradation. |

| pH (aqueous) | 3–4 | Enhances Neutral Red solubility and reaction kinetics. |

| Atmosphere | Inert (N2 or Ar) | Prevents hydrolysis of PtCl4. |

| Duration | 12–24 hours | Allows for complete reaction. |

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

To confirm the successful synthesis and elucidate the structure of the this compound complex, a suite of advanced spectroscopic techniques is employed.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Coordination Changes and Electronic Transitions

UV-Vis spectroscopy is a valuable tool for monitoring the formation of the complex. The precursor, [PtCl4]2-, exhibits a characteristic ligand-to-metal charge-transfer (LMCT) band around 220 nm. americanelements.com The disappearance of this peak indicates the consumption of the starting material. The successful formation of the this compound complex is confirmed by the appearance of a new, distinct absorption band, with a maximum absorbance (λmax) reported at approximately 530 nm. This shift to a longer wavelength is indicative of the new electronic environment created by the coordination of the Neutral Red ligands to the platinum center. The lowest-energy absorption bands in platinum complexes are sensitive to the nature of the ligands. fishersci.ie

Fourier-Transform Infrared (FT-IR) Spectroscopy for Ligand Binding Assessment

FT-IR spectroscopy provides direct evidence of the coordination between the platinum atom and the Neutral Red ligand. The coordination typically occurs through the nitrogen atoms of the phenazine (B1670421) ring system in Neutral Red. This metal-ligand bond formation can be observed by the appearance of new absorption bands in the far-infrared region of the spectrum. Specifically, the presence of Pt-N stretching vibrations, often found in the 450–470 cm⁻¹ range, confirms the successful coordination. Furthermore, changes in the vibrational frequencies of the Neutral Red ligand itself, such as shifts in the C=N and C=C stretching bands of the pyrimidine (B1678525) and triazine rings upon complexation, provide additional evidence of binding. fishersci.be

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 195Pt) for Molecular Structure and Dynamics

NMR spectroscopy is arguably the most powerful technique for the detailed structural analysis of the this compound complex in solution.

¹H and ¹³C NMR: The ¹H and ¹³C NMR spectra of the complex will show significant differences compared to those of the free Neutral Red ligand. Protons and carbons on the Neutral Red molecule experience a change in their chemical environment upon coordination to the platinum center, leading to shifts in their resonance signals. americanelements.com For instance, the aromatic and methyl protons of Neutral Red would be expected to shift, and the observation of coupling between these protons and the platinum nucleus (³J(¹⁹⁵Pt-¹H)) would provide definitive proof of complexation. fishersci.dkfishersci.nl

¹⁹⁵Pt NMR: Platinum has a spin-½ nucleus, ¹⁹⁵Pt, which is highly sensitive to its coordination environment, boasting an exceptionally wide chemical shift range of over 13000 ppm. fishersci.co.ukfishersci.nlfishersci.no This sensitivity makes ¹⁹⁵Pt NMR the method of choice for confirming the formation of new platinum species. fishersci.no The precursor K2PtCl4 has a well-known chemical shift. fishersci.nlfishersci.co.uk The formation of the this compound complex, involving a change in both the ligand sphere and potentially the oxidation state from a Pt(II) precursor, would result in a new, distinct signal in the ¹⁹⁵Pt NMR spectrum at a significantly different chemical shift. guidetopharmacology.org The precise location of this new peak provides a unique "fingerprint" for the complex, confirming its identity and purity. guidetopharmacology.org

Table 2: Summary of Spectroscopic Characterization Data

| Technique | Precursor (e.g., K2PtCl4) | Complex (this compound) | Information Gained |

| UV-Vis | λmax ≈ 220 nm | λmax ≈ 530 nm | Confirmation of complex formation, electronic transitions. |

| FT-IR | N/A | Pt-N stretch: ~450-470 cm⁻¹; shifts in ligand bands | Evidence of ligand-to-metal bond formation. |

| ¹H NMR | N/A | Shifted ligand proton signals; possible ³J(¹⁹⁵Pt-¹H) coupling | Confirmation of coordination, structural information. |

| ¹³C NMR | N/A | Shifted ligand carbon signals | Elucidation of ligand binding sites and molecular structure. |

| ¹⁹⁵Pt NMR | Characteristic shift (e.g., ~-1628 ppm) | New, characteristic signal at a different chemical shift | Unambiguous confirmation of new Pt species formation. |

Analytical Techniques for Compositional Verification and Purity Assessment

A comprehensive analytical approach is essential to confirm the identity, stoichiometry, and purity of the synthesized PtCl₄(Neutral Red)₂ complex. This typically involves a combination of spectroscopic and analytical methods.

Elemental Analysis for Stoichiometry Confirmation

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For PtCl₄(Neutral Red)₂, this analysis would provide the percentage by mass of carbon (C), hydrogen (H), nitrogen (N), chlorine (Cl), and platinum (Pt). The experimentally determined percentages are then compared with the theoretical values calculated from the molecular formula of the proposed complex. A close agreement between the experimental and calculated values provides strong evidence for the formation of the target compound with the expected 2:1 ligand-to-metal stoichiometry.

For a related complex, Pt(Neutral Red)₂, elemental analysis was performed and confirmed a composition of 2 moles of the Neutral Red dye to 1 mole of tetrachloroplatinate, which was crucial in determining its stoichiometry. nih.gov

Table 1: Theoretical Elemental Composition of PtCl₄(Neutral Red)₂

| Element | Atomic Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Platinum | Pt | 195.08 | 1 | 195.08 | 23.13 |

| Chlorine | Cl | 35.45 | 4 | 141.80 | 16.81 |

| Carbon | C | 12.01 | 30 | 360.30 | 42.72 |

| Hydrogen | H | 1.01 | 34 | 34.34 | 4.07 |

| Nitrogen | N | 14.01 | 8 | 112.08 | 13.29 |

| Total | 843.60 | 100.00 |

This table is based on the theoretical formula C₃₀H₃₄Cl₄N₈Pt and serves as a reference for comparison with experimental data.

X-ray Diffraction (XRD) Studies for Solid-State Structural Analysis

Powder XRD could also be employed to assess the crystallinity and phase purity of a bulk sample of the complex. The resulting diffraction pattern serves as a fingerprint for the specific crystalline form of the compound.

Coordination Chemistry and Electronic Structure Investigations

Oxidation State and Coordination Geometry of the Platinum Center

The electronic configuration of a neutral platinum atom is [Xe] 4f¹⁴ 5d⁹ 6s¹. To achieve the Pt(IV) state, the atom loses four electrons, resulting in an electronic configuration of [Xe] 4f¹⁴ 5d⁶. quora.com This d⁶ configuration in platinum(IV) complexes typically leads to an octahedral coordination geometry. csic.esnih.gov In the case of PtCl4(Neutral Red)2, the central platinum atom is coordinated to four chloride ions and two Neutral Red ligands, resulting in a six-coordinate complex. This arrangement fulfills the requirements for an octahedral geometry, which is a common and stable configuration for Pt(IV) complexes. csic.esnih.govlibretexts.org The precise arrangement of the ligands around the platinum center can lead to different isomers, such as cis and trans configurations, which can significantly influence the compound's properties and reactivity.

Ligand Environment and the Role of Neutral Red as a Chelating Agent

While monodentate coordination through one of its nitrogen atoms is possible, Neutral Red can also act as a bidentate chelating agent. Chelation involves the formation of a ring structure with the metal ion, which generally enhances the stability of the complex. In the context of this compound, if Neutral Red acts as a bidentate ligand, it would likely coordinate through the nitrogen atom of the amino group and a ring nitrogen atom, forming a stable five- or six-membered chelate ring. The presence of two such chelating ligands would significantly influence the coordination geometry and reactivity of the complex. The planarity of the Neutral Red ligand also introduces the possibility of π-stacking interactions, which can further stabilize the complex and influence its interactions with biological macromolecules. nih.gov

Ligand Substitution Dynamics and Reactivity Profiles

The reactivity of this compound is largely governed by ligand substitution reactions, where the chloride or Neutral Red ligands are replaced by other species. These reactions are critical for understanding the compound's behavior in different chemical and biological environments.

Chloride Ligand Exchange Pathways with Nucleophilic Species in Aqueous Environments

In aqueous solutions, the chloride ligands in the this compound complex can be susceptible to substitution by nucleophilic species, including water molecules (aquation), hydroxide (B78521) ions, and other Lewis bases. Platinum(IV) complexes are generally considered more inert to ligand substitution than their platinum(II) counterparts. However, under specific conditions, these reactions can proceed.

The exchange of chloride ligands is a key step in the interaction of platinum complexes with biological targets. For instance, the aquation of platinum-based anticancer drugs is a crucial activation step that allows them to bind to DNA. The rate and extent of chloride ligand exchange in this compound would be influenced by factors such as pH, temperature, and the concentration of competing nucleophiles.

Neutral Red Ligand Dissociation Under Varying pH Conditions and its Implications

The Neutral Red ligand itself is pH-sensitive, with its protonation state changing in response to the acidity or basicity of the solution. The amino group on the Neutral Red molecule can be protonated at acidic pH. This protonation can affect its ability to coordinate to the platinum center and may lead to the dissociation of the ligand from the complex.

The stability of the platinum-Neutral Red bond is therefore expected to be pH-dependent. At low pH values, protonation of the coordinated nitrogen atoms could weaken the bond and promote ligand dissociation. This pH-responsive behavior has significant implications for the compound's stability and potential applications, particularly in biological systems where pH gradients exist. The release of the Neutral Red ligand could also be a mechanism for its targeted delivery. Research on platinum nanoparticles functionalized with amino-containing thiols has demonstrated that the charge and stability of such systems can be controlled by pH. beilstein-journals.org

Redox Chemistry of the Platinum Center and Integrated Ligands

The redox properties of both the platinum center and the Neutral Red ligands are a defining feature of the this compound complex.

Platinum(II)/Platinum(IV) Interconversions and their Biological Relevance

The interconversion between Pt(IV) and Pt(II) oxidation states is a key aspect of platinum chemistry. Pt(IV) complexes are often considered prodrugs that can be reduced to the more reactive Pt(II) species in the biological environment. This reduction can be facilitated by endogenous reducing agents such as glutathione (B108866) or ascorbic acid.

The reduction of this compound to a Pt(II) complex would likely be accompanied by the loss of two axial ligands, resulting in a square-planar Pt(II) complex. beilstein-journals.org This transformation is highly relevant to the biological activity of platinum compounds, as the resulting Pt(II) species are typically more reactive towards DNA, a primary target for many platinum-based drugs. nih.gov The redox potential of the Pt(IV)/Pt(II) couple in this complex would be influenced by the nature of the ligands, with the electron-donating or -withdrawing properties of Neutral Red playing a significant role. The electronic spectra of platinum complexes are sensitive to the oxidation state, with Pt(IV) complexes generally showing higher energy absorption bands compared to their Pt(II) counterparts. nih.govacs.org

The Neutral Red ligand is also redox-active, which adds another layer of complexity and potential functionality to the complex. The combination of a redox-active metal center and a redox-active ligand could lead to interesting electrochemical properties and novel mechanisms of biological action.

Electrochemical Properties and Determination of Redox Potentials

The electrochemical behavior of Pt(IV) complexes is intrinsically linked to the stability of the +4 oxidation state and the nature of the coordinated ligands. For this compound, the primary redox process of interest is the reduction of the Pt(IV) center to Pt(II), a common feature for this class of compounds. This reduction is typically irreversible and involves the loss of axial ligands.

The redox potential of this transformation is significantly influenced by the ligand sphere. The presence of four chloro ligands, which are good leaving groups, and two large aromatic N-donor Neutral Red ligands, would dictate the ease of this reduction. In analogous Pt(IV) complexes with halide and amine ligands, the reduction potentials are sensitive to the nature of these ligands. For instance, the ease of reduction in Pt(IV) complexes often follows the trend of the axial ligands, with chlorides facilitating reduction more readily than hydroxo or acetato groups. ub.edu Theoretical studies on prototypical Pt(IV) amine complexes have detailed a two-electron reduction mechanism, often proceeding through a transient Pt(III) intermediate. acs.orgresearchgate.net

The Neutral Red ligand, itself a redox-active phenazine (B1670421) dye, can undergo its own redox processes. Phenazine-based compounds are known to exhibit reversible two-electron transfer at various pH levels. mdpi.com The redox potentials for phenazines can be tuned by functional group substitution, with electron-donating groups making the potential more negative and electron-withdrawing groups making it more positive. rsc.orgrsc.org Therefore, the cyclic voltammogram of this compound is expected to display features corresponding to both the irreversible reduction of the Pt(IV) center and the reversible redox chemistry of the Neutral Red ligands. The exact potentials would be a convolution of the electronic effects of the platinum center on the ligand and vice-versa. For similar Pt(IV) complexes with N-donor ligands, reduction potentials can be quite negative, indicating a resistance to reduction. ub.eduresearchgate.net

Table 1: Anticipated Electrochemical Data for this compound and Related Compounds

| Compound/System | Redox Process | Typical Potential Range (vs. Ag/AgCl or SHE) | Reversibility |

| This compound | Pt(IV)/Pt(II) Reduction | -0.70 V to -1.5 V | Irreversible |

| Neutral Red Ligand Reduction | -0.2 V to -0.9 V | Reversible | |

| Pt(IV) Amine/Chloro Complexes | Pt(IV)/Pt(II) Reduction | -0.70 V to -0.92 V | Irreversible researchgate.net |

| Phenazine Derivatives | Ligand Reduction | -0.26 V to -0.85 V (pH dependent) | Reversible mdpi.com |

Electronic Structure and Molecular Orbital Analysis

The electronic structure of an octahedral d⁶ metal complex like this compound is defined by the interactions between the metal d-orbitals and the ligand orbitals. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) play a crucial role in determining the complex's spectroscopic and photochemical properties.

Nature of Metal-Ligand Bonding Interactions (e.g., N-Pt σ and π Contributions)

The bonding between the platinum(IV) center and the Neutral Red ligands is expected to be predominantly a σ-donation from the nitrogen lone pair of the phenazine ring into the vacant d²sp³ hybrid orbitals of the platinum. This Pt-N bond is a defining feature of the complex's stability and structure. In addition to the primary σ-bond, π-backbonding from the filled metal d-orbitals to the π* orbitals of the aromatic Neutral Red ligand is possible, although typically less significant for a high-valent Pt(IV) center compared to its Pt(II) counterpart. The presence of four electron-withdrawing chloride ligands would further diminish the electron density on the platinum, reducing the extent of π-backbonding.

Computational studies on related Pt(IV) complexes with N-heterocyclic ligands confirm that the HOMO often has significant character from the aromatic ligand, while the LUMO is typically a σ* anti-bonding orbital associated with the Pt-ligand bonds, often involving the axial ligands. royalsocietypublishing.orgresearchgate.net For Pt(IV) complexes with aromatic N-heterocyclic ligands, the nitrogen donor atoms are considered non-leaving groups that remain coordinated in the final Pt-DNA adducts in biological contexts. researchgate.net The Pt-N bond lengths in such complexes are typically around 2.0 to 2.1 Å. nih.govmdpi.com

Influence of Ligand Design on Electronic Transitions and Absorption Spectra

The electronic absorption spectrum of this compound is anticipated to be dominated by ligand-to-metal charge transfer (LMCT) transitions. These transitions involve the promotion of an electron from an orbital primarily located on the ligands (both chloro and Neutral Red) to a d-orbital on the platinum center. Specifically, transitions from the p-orbitals of the chloride ligands and the π-orbitals of the Neutral Red ligand to the σ* (d_z²) orbital of the Pt(IV) center are expected. royalsocietypublishing.org

Photophysical Properties and Their Modulation

The photophysical properties of platinum complexes, such as luminescence and near-infrared absorption, are highly dependent on the nature of their excited states.

Excited State Characterization and Luminescence Pathways

Luminescence in Pt(IV) complexes is often quenched due to the presence of low-lying, dissociative LMCT excited states that provide efficient non-radiative decay pathways. nih.gov This often results in weak or no emission at room temperature. However, strong phosphorescence can be achieved in some Pt(IV) complexes through careful ligand design, for example, by using cyclometalating ligands that raise the energy of the non-radiative d-d states. rsc.orgacs.org

For this compound, any potential luminescence would likely originate from a triplet excited state (³LC) centered on the Neutral Red ligand, with some mixing of ³MLCT character. The heavy platinum atom would facilitate intersystem crossing from the singlet to the triplet manifold. However, the dominant deactivation pathway is expected to be non-radiative decay through the dissociative LMCT states, leading to low luminescence quantum yields. In related platinum complexes with phenazine-based ligands, fluorescence has been observed, originating from the planarized excited state of the phenazine core. nih.govacs.org The rigidity imposed by the coordination to platinum could potentially influence these emission properties.

Near-Infrared Absorption Properties and Their Theoretical Verification

Near-infrared (NIR) absorption in platinum complexes is not common but can be engineered, particularly in Pt(II) complexes with specific dithiolene or extensively conjugated ligands that lead to a small HOMO-LUMO gap. rsc.orgmdpi.com For Pt(IV) complexes like this compound, significant NIR absorption is not generally expected. The electronic transitions are typically of higher energy, falling within the UV-visible range.

However, the extended π-system of the Neutral Red ligand could, in principle, lead to low-energy electronic transitions. Some platinum complexes incorporating large, planar aromatic ligands like porphyrins or phenazine derivatives have shown absorption and even emission in the red or NIR regions. acs.orgnih.gov These are often associated with intraligand transitions or, in the case of aggregates, metal-metal-to-ligand charge transfer (MMLCT) states. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), would be essential to predict the energies of the electronic transitions for this compound and to ascertain whether any fall within the NIR region of the electromagnetic spectrum. royalsocietypublishing.org

Interactions with Biological Macromolecules: Mechanistic Insights

Nucleic Acid Binding and Induced Modifications

The interaction of PtCl4(neutral red)2 with DNA is a multifaceted process involving a combination of non-covalent and covalent binding events, which collectively influence the structure and stability of the nucleic acid.

The engagement of this compound with DNA is understood to occur through several distinct modes, leveraging both the platinum center and the organic dye ligands.

Covalent Binding : Following the initial association, the platinum(II) center can form covalent bonds with nucleophilic sites on the DNA bases. This process typically involves the substitution of the chloride ligands on the platinum core by nitrogen or oxygen donor atoms on the DNA bases. In aqueous environments, the chloride ligands can be replaced by water molecules, forming aquated species that are more reactive towards DNA. This covalent platination is a hallmark of many platinum-based therapeutic agents.

Intercalative Binding : The Neutral Red ligand, a planar phenazine (B1670421) dye, is structurally similar to known DNA intercalators. researchgate.netnih.gov Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix. This mode of binding is primarily driven by π-stacking interactions between the aromatic system of the ligand and the DNA base pairs. nih.gov While the Neutral Red dye itself is known to intercalate, its role within the this compound complex is to facilitate nuclear localization and deliver the platinum moiety. nih.gov Competitive binding studies with other platinum complexes suggest that both the complex and free Neutral Red molecules can competitively intercalate into the DNA helix structure. researchgate.netnih.gov

Table 1: Summary of DNA Interaction Modes for this compound

| Interaction Mode | Description | Key Components Involved | Supporting Evidence |

|---|---|---|---|

| Electrostatic | Initial attraction between the complex and the negatively charged DNA backbone. | Positively charged Neutral Red ligands and the DNA phosphate (B84403) backbone. | Inherent charge properties of the constituent ions. nih.govresearchgate.netfrontiersin.org |

| Covalent | Formation of strong, coordinate bonds between the platinum atom and DNA bases. | Platinum(II) center and nucleophilic sites on DNA bases (e.g., N7 of guanine). | Ligand substitution reactions typical for platinum complexes. |

| Intercalative | Insertion of the planar Neutral Red ligand between DNA base pairs. | Planar, aromatic structure of the Neutral Red dye. | Known intercalative properties of phenazine dyes and competitive binding studies. researchgate.netnih.gov |

Consistent with the behavior of many square-planar platinum(II) complexes, the primary target for covalent binding by this compound on DNA is the N7 position of purine (B94841) bases, particularly guanine (B1146940). The N7 atom of guanine is highly nucleophilic and sterically accessible within the major groove of B-DNA, making it the most favored site for platination. rsc.org The formation of these Pt-N7 adducts is a critical molecular event that can trigger downstream cellular responses. While direct structural confirmation for this compound adducts is not available, the mechanism is inferred from the well-documented reactivity of related platinum compounds like cisplatin (B142131). The binding likely proceeds via hydrolysis of one or more Pt-Cl bonds, followed by coordination of the platinum to the guanine N7.

The ability of a compound to induce breaks in the phosphodiester backbone of DNA is a significant indicator of its potential genotoxicity. Experimental studies using agarose (B213101) gel electrophoresis to monitor the conformation of superhelical pBR322 plasmid DNA have provided specific insights into the activity of this compound.

Research indicates that, upon 24 hours of exposure, this compound, much like the Neutral Red dye alone, has little to no effect on inducing DNA strand breaks. nih.gov This is in contrast to its structural analog, PtCl4(Nile Blue)2, which was shown to cause dose-dependent single-strand DNA breaks under the same conditions. nih.gov While some platinum complexes are known to generate reactive oxygen species (ROS) that can lead to oxidative cleavage of DNA, the available evidence suggests that this compound does not significantly operate through this mechanism. sci-hub.se

The binding of small molecules can significantly alter the three-dimensional structure of DNA and its thermal stability. The formation of covalent adducts or intercalation can cause localized distortions, bending, or unwinding of the DNA helix and can either stabilize or destabilize the duplex.

Advanced techniques such as DNA unwinding assays and DNase footprinting are employed to characterize the binding sites and conformational changes induced by DNA-binding agents. DNA unwinding assays measure the extent to which a compound unwinds the double helix, a characteristic feature of intercalators. DNase I footprinting is a high-resolution method used to identify the specific DNA sequence where a molecule binds, as the bound ligand protects the DNA backbone from cleavage by the DNase I enzyme. nih.govucl.ac.uk

Currently, there are no specific DNA unwinding or DNase I footprinting studies reported in the scientific literature for this compound. Such studies would be invaluable for precisely mapping its binding sites on a DNA sequence and quantifying the degree of helical unwinding, thereby providing a more detailed picture of its interaction. For other platinum complexes, footprinting has been used to confirm binding to guanine-rich sequences. nih.govresearchgate.net

G-quadruplexes (G4) are four-stranded secondary structures formed in guanine-rich regions of DNA, such as those found in human telomeres and oncogene promoter regions. These structures are emerging as important targets for therapeutic intervention. semanticscholar.orgmdpi.com Small molecules that can selectively bind and stabilize G4 structures can inhibit the activity of enzymes like telomerase or modulate gene expression, making them attractive as potential anticancer agents. nih.gov

The typical G4-stabilizing ligand features a large, planar aromatic surface capable of π-π stacking with the terminal G-tetrads (the planar arrangement of four guanines that forms the core of the G4 structure), along with cationic charges to interact with the negatively charged grooves. mdpi.comresearchgate.net Platinum(II) complexes, particularly those with planar aromatic ligands, have been shown to be effective G4 binders. nih.gov

Given its structure, which includes the planar, aromatic Neutral Red ligands, this compound possesses the necessary features to potentially interact with and stabilize G-quadruplex DNA, likely via an external end-stacking mode on the G-tetrad. nih.gov However, to date, no experimental studies have been published that specifically investigate the interaction between this compound and G-quadruplex DNA. Therefore, its binding affinity, specificity for G4 versus duplex DNA, and stabilization mechanism remain speculative.

DNA Unwinding and DNase Footprinting Studies for Binding Site Elucidation

Protein Binding and Conformational Perturbations

The interaction of platinum complexes with proteins is a critical aspect of their biological activity. These interactions can lead to the formation of stable adducts, alter the protein's three-dimensional structure, and modulate its function and aggregation properties.

Platinum(II) complexes are well-established to have a strong affinity for specific amino acid residues within proteins. The primary targets for covalent binding are the sulfur-containing side chains of amino acids, particularly cysteine and, to a lesser extent, methionine. wikipedia.orgheraeus-precious-metals.com The soft nature of the Pt(II) center makes it highly reactive towards the soft sulfur donor atom of a cysteine's thiol group. heraeus-precious-metals.com Studies on various platinum complexes, including the benchmark anticancer drug cisplatin, have consistently shown that platinum covalently binds to the thiol groups of cysteine residues in plasma proteins like albumin and transport proteins such as ATOX1. wikipedia.orgepa.govamericanelements.com In the case of the copper chaperone Atox1, the binding site has been pinpointed to the cysteine residues within its characteristic Cys-X-X-Cys motif. americanelements.com

For a complex like [Neutral Red]₂[PtCl₄], the reactive species is the [PtCl₄]²⁻ anion. It is anticipated that this moiety would form covalent adducts with proteins primarily through its platinum center. The interaction would involve the platinum atom forming a coordinate bond with the deprotonated thiol group (thiolate) of a cysteine residue. heraeus-precious-metals.com

Beyond cysteine, the nitrogen atoms in the imidazole (B134444) ring of histidine are also significant binding sites for platinum complexes, especially those containing large, planar aromatic ligands. fishersci.co.uk Given that Neutral Red is a large, planar phenazine dye, it is plausible that in addition to cysteine binding, interactions with histidine residues could occur, particularly within the hydrophobic pockets of a protein. These interactions would result in the formation of stable platinum-protein adducts, where the platinum atom is directly and covalently linked to the protein backbone, thereby altering its structure and function.

The binding of a platinum complex to a protein can be quantitatively described by thermodynamic parameters that reveal the strength and nature of the interaction. Techniques such as differential scanning calorimetry (DSC), isothermal titration calorimetry (ITC), and UV-Vis absorbance titrations are employed to determine these parameters for model proteins like hen egg-white lysozyme (B549824) (HEWL) and ribonuclease A (RNase A). wikipedia.orgfishersci.ca

The key parameters evaluated are:

Binding Constant (Kₐ or Kₛᵥ): This value indicates the strength of the association between the complex and the protein. Higher values signify a stronger binding affinity.

Stoichiometry (n): This represents the number of binding sites for the complex on a single protein molecule.

Enthalpy (ΔH) and Entropy (ΔS) Changes: These parameters provide insight into the forces driving the binding process. For instance, a positive enthalpy and a large positive entropy change suggest that hydrophobic forces and the release of ordered water molecules are the primary drivers of the interaction. cenmed.com

While specific thermodynamic data for [Neutral Red]₂[PtCl₄] is not extensively documented, studies on analogous Pt(II) complexes provide a framework for its expected behavior. For example, the binding of some terpyridine platinum(II) complexes to HEWL is characterized by a 1:1 stoichiometry and binding constants in the range of 10⁴ M⁻¹, indicating strong interaction. wikipedia.orgfishersci.caereztech.com

| Pt(II) Complex Analog | Protein | Binding Constant (K) (M⁻¹) | Stoichiometry (n) | Primary Driving Forces (Inferred from ΔH/ΔS) | Reference |

|---|---|---|---|---|---|

| [PtCl(phterpy)]⁺ | HEWL | (1.1 ± 0.1) x 10⁴ | ~1 | Electrostatic & Hydrophobic | wikipedia.orgfishersci.ca |

| [PtI(phterpy)]⁺ | HEWL | (1.2 ± 0.1) x 10⁴ | ~1 | Electrostatic & Hydrophobic | wikipedia.orgfishersci.ca |

| [Pt(DMP)(DIP)]²⁺ | CT-DNA | 2 x 10⁴ | N/A | Hydrophobic/van der Waals | cenmed.com |

These interactions often lead to the thermodynamic destabilization of the protein, primarily through an entropic contribution, without significant changes to the denaturation enthalpy. fishersci.ca

The formation of a covalent bond between the [PtCl₄]²⁻ moiety and a protein necessitates a ligand substitution reaction. In an aqueous biological environment, one or more of the chloride ligands are typically displaced by a water molecule in a process called aquation. epa.gov This aquated intermediate is significantly more reactive than the parent chloro-complex and is readily attacked by nucleophilic groups on the protein, such as the sulfur of cysteine or the nitrogen of histidine. heraeus-precious-metals.comepa.gov

The binding process can be summarized as follows:

Aquation: [PtCl₄]²⁻ + H₂O ⇌ [PtCl₃(H₂O)]⁻ + Cl⁻

Protein Binding: [PtCl₃(H₂O)]⁻ + Protein-SH → [PtCl₃(S-Protein)]²⁻ + H₂O + H⁺

This ligand exchange is a critical step. In some cases, mass spectrometry data has shown that interaction with a protein can drive the loss of a chloride ligand from a platinum complex, even if a stable covalent bond does not ultimately form, possibly due to steric hindrance. wikipedia.orgereztech.com This suggests that transient or non-covalent interactions can also trigger changes in the platinum coordination sphere. The Neutral Red cations in [Neutral Red]₂[PtCl₄] are held by electrostatic forces and are not coordinated to the platinum, so they would dissociate in solution and would not be "released" in the same manner as the chloride ligands.

A growing body of research indicates that square planar Pt(II) complexes featuring large, aromatic ligands can effectively modulate the aggregation of amyloidogenic peptides, which are implicated in neurodegenerative diseases. fishersci.co.uknih.govwikidata.org The [Neutral Red]₂[PtCl₄] complex, with its planar Neutral Red components, fits this structural profile.

Studies on analogous compounds, such as phenanthriplatin, have demonstrated a potent ability to both inhibit the formation of amyloid fibrils and disassemble pre-formed soluble aggregates. nih.govwikidata.org The proposed mechanism involves multiple interactions:

Direct Coordination: The Pt(II) center can directly coordinate with residues in the amyloid peptide sequence. Molecular dynamics simulations suggest that cysteine is a primary coordination site, though histidine residues are also known targets for platinum-phenanthroline complexes. fishersci.co.uknih.gov

π-π Stacking: The large, planar aromatic ligands (in this case, Neutral Red) can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine (Phe) and tyrosine (Tyr) within the peptide. nih.gov This non-covalent interaction is crucial for stabilizing the complex-peptide adduct.

Cellular and Subcellular Interaction Mechanisms

Cellular Uptake Pathways and Kinetics

The entry of PtCl4(neutral red)2 into cells is a critical first step for its biological activity. This process is thought to be governed by the physicochemical properties of the complex, primarily its neutral charge and the characteristics of its ligands.

The cellular uptake of many platinum complexes is significantly influenced by their charge. wikipedia.org Neutral complexes, such as this compound, are generally believed to cross the plasma membrane predominantly through passive diffusion. wikipedia.orgfishersci.co.ukfishersci.comhznu.edu.cnwikipedia.org This transport mechanism does not require the cell to expend energy and relies on the movement of the molecule down its concentration gradient. fishersci.co.ukfishersci.comhznu.edu.cnwikipedia.org The design of this compound as a neutral entity, by complexing the negatively charged tetrachloroplatinum(II) anion with the positively charged Neutral Red dye cations, was a deliberate strategy to facilitate ready access to the cell's interior. fishersci.pt The lipophilic nature of the Neutral Red ligands likely enhances the complex's ability to permeate the lipid bilayer of the cell membrane.

While passive diffusion is a primary pathway, evidence suggests that active transport mechanisms may also contribute to the cellular accumulation of this compound. cenmed.com Active transport involves the use of cellular energy, often in the form of ATP, to move substances across the membrane, sometimes against a concentration gradient. fishersci.co.ukfishersci.fi For this compound, it is believed that specific transporters, potentially located in the lysosomal membrane, could be involved in its uptake. cenmed.com Although the exact transporters have not been fully identified for this specific complex, other platinum drugs are known to utilize active transport systems like the organic cation transporters (OCTs) for cellular entry. wikipedia.orgereztech.com

The efficiency of cellular uptake can be quantified by measuring the amount of platinum that accumulates within the cells. Studies using inductively coupled plasma mass spectrometry (ICP-MS), a highly sensitive technique for elemental analysis, have provided quantitative insights into the uptake of this complex. citeab.comciteab.com

Research on EMT6 murine mammary carcinoma cells revealed that exposure to this compound resulted in significantly higher intracellular platinum levels compared to the widely used chemotherapy drug, cisplatin (B142131). nih.gov Furthermore, the uptake of this compound was found to be temperature-dependent. nih.gov

Table 1: Comparative intracellular platinum accumulation in EMT6 cells after 1-hour exposure. Data sourced from Herman et al. (1990). nih.gov

Active Transport Mechanisms (e.g., Involvement of Lysosomal Transporters)

Intracellular Localization and Distribution

Once inside the cell, this compound does not distribute uniformly. Instead, it shows preferential accumulation in specific organelles, which is largely directed by the properties of the Neutral Red ligands.

A primary objective in the design of this compound was to leverage the nuclear-staining properties of the Neutral Red dye to transport the platinum component to the cell nucleus. fishersci.pt The neutral red ligands are intended to facilitate the delivery of the reactive tetrachloroplatinum(II) anion to the direct vicinity of the cellular DNA. fishersci.ptereztech.com This targeted delivery is crucial, as the ultimate target for many platinum-based anticancer agents is the nuclear DNA, where the formation of platinum-DNA adducts can trigger cell death pathways. wikipedia.org However, studies have shown that this compound has little effect on DNA conformation, suggesting its mechanism may differ from classic DNA-damaging agents. fishersci.pt

In addition to nuclear localization, a significant portion of intracellular this compound accumulates in lysosomes. cenmed.com Neutral Red itself is a well-known lysosomotropic agent, meaning it is readily taken up and sequestered by lysosomes in viable cells. fishersci.co.ukcenmed.comkingdraw.com This characteristic is conferred to the platinum complex. The accumulation within lysosomes is thought to be driven by a combination of factors, including the acidic environment (low pH) inside the lysosomes and electrostatic interactions between the positively charged dye and the negatively charged lysosomal membrane. cenmed.com

The sequestration of the complex in lysosomes has several potential implications. Lysosomes could act as a storage depot, slowly releasing the compound into the cytoplasm and nucleus over time. Alternatively, the high concentration of the platinum complex within the lysosomes could lead to lysosomal damage, releasing hydrolytic enzymes into the cell and initiating cell death. For some platinum drugs, lysosomal sequestration is a mechanism that can contribute to drug resistance. ereztech.com

Nuclear Localization Facilitation by Neutral Red Ligands and Delivery of Platinum Species

Cellular Responses and Pharmacodynamic Effects

The interaction of this compound with cellular components triggers a cascade of responses that ultimately determine the cell's fate. These effects are multifaceted, ranging from direct DNA damage to the modulation of the cell's internal environment and its response to external stressors like radiation.

Induction of DNA Damage Responses and Repair Pathway Modulation

A primary mechanism of action for this compound involves its interaction with cellular DNA. The compound is designed to facilitate the delivery of the reactive tetrachloroplatinum anion to the nucleus. Once in proximity to the DNA, the platinum center can form adducts, primarily believed to occur at the N7 position of guanine (B1146940) bases in a manner akin to other platinum-based therapeutic agents. This interaction leads to the formation of DNA lesions.

Research has demonstrated that exposure of superhelical pBR322 plasmid DNA to this compound results in the induction of single-strand breaks in a dose-dependent manner. However, it is noteworthy that in comparative studies, this compound showed a lesser effect on DNA conformation compared to its analogue, PtCl4(Nile Blue)2, which also induces single-strand breaks. The formation of these DNA adducts and breaks subsequently triggers cellular DNA damage responses, activating a complex network of proteins involved in sensing the damage and initiating repair pathways. The presence of such platinum-DNA adducts can interfere with DNA replication and transcription, contributing to the compound's cytotoxic effects.

Modulation of Cellular Redox Homeostasis and Hypoxia-Dependent Effects

The cellular environment, particularly its oxygenation status and pH, plays a crucial role in the cytotoxic activity of this compound. The compound has been shown to be particularly effective under conditions of hypoxia (low oxygen) and acidosis (low pH), which are characteristic of the microenvironment of solid tumors.

Studies on EMT6 murine tumor cells have revealed that this compound is significantly more cytotoxic at a lower pH of 6.45 compared to a normal physiological pH of 7.40. This enhanced cytotoxicity at acidic pH was observed in both oxygenated (euoxic) and hypoxic cells. Furthermore, the compound's redox activity is influenced by its platinum(II) center, which can be oxidized to platinum(IV). Under hypoxic conditions, it is suggested that the complex can act as an electron acceptor, a property that may enhance its cytotoxicity in the low-oxygen environment of tumors. This preferential activity in hypoxic and acidic conditions is a significant feature, as it suggests a potential for selective targeting of tumor cells over healthy, well-oxygenated tissues.

Radiosensitization Mechanisms at the Cellular Level and Enhancement of Radiation-Induced Cell Death

A key area of investigation for this compound is its ability to act as a radiosensitizer, meaning it can make cancer cells more susceptible to the cell-killing effects of ionizing radiation. This property is particularly pronounced in hypoxic cells, which are notoriously resistant to radiation therapy.

The radiosensitizing effect of this compound has been quantified through the determination of a dose modifying factor (DMF), which indicates the extent to which the compound enhances the effects of radiation. In vitro studies with hypoxic EMT6 cells demonstrated a DMF of 1.45 for this compound. The radiosensitizing activity was also confirmed in vivo using the FSaIIC murine tumor model, which yielded a DMF of 1.25. These findings indicate that the compound can significantly increase radiation-induced cell death, particularly in the challenging environment of hypoxic tumors. The mechanism behind this radiosensitization is likely linked to the induction of DNA damage by the platinum complex, which complements the DNA damage caused by radiation, thereby overwhelming the cell's repair capacities and leading to enhanced cell death.

| Radiosensitization of this compound | |

| Model | Dose Modifying Factor (DMF) |

| EMT6 Cells (In Vitro, Hypoxic) | 1.45 |

| FSaIIC Tumor (In Vivo) | 1.25 |

Investigations into Autophagy Induction and Cell Death Pathways

Currently, there is a lack of specific published research detailing the induction of autophagy or elucidating the specific cell death pathways (such as apoptosis or necrosis) initiated by this compound. While the compound is known to be cytotoxic and to enhance radiation-induced cell death, the precise molecular cascades that govern these processes remain an area for future investigation. Understanding whether this compound triggers programmed cell death, and the specific signaling pathways involved, will be crucial for its further development and potential therapeutic application.

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) Studies for Molecular Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a complex like PtCl4(Neutral Red)2, DFT can predict its geometry, stability, and electronic properties with high accuracy.

The initial step in any computational analysis is to determine the most stable three-dimensional structure of the molecule, known as the ground state geometry. For a Pt(IV) complex, an octahedral geometry is expected. In this compound, the platinum center would be coordinated to four chloride ions and two Neutral Red ligands. The Neutral Red, a phenazine (B1670421) derivative, would likely coordinate to the platinum center through one of its nitrogen atoms.

Table 1: Representative Bond Lengths in Platinum Complexes from DFT & Experimental Data Note: This table is based on data from analogous Pt(IV) and Pt(II) complexes, as specific data for this compound is not available. The values serve as a reasonable estimate for this class of compounds.

| Bond Type | Typical Length (Å) from Analogs | Reference |

|---|---|---|

| Pt(IV)-Cl | 2.30 - 2.32 | mdpi.com |

| Pt(IV)-N | ~2.04 | mdpi.com |

A key feature of Pt(IV) complexes is their relative inertness compared to their Pt(II) counterparts. nih.gov This stability helps reduce premature reactions before the complex reaches its target. However, for a Pt(IV) prodrug to become active, it must be reduced to the more reactive Pt(II) state, typically releasing its axial ligands in the process.

DFT calculations can be employed to model these reaction pathways. By calculating the energies of transition states and intermediates, researchers can determine the activation energy barriers for ligand exchange and reduction. This analysis helps predict how easily the Neutral Red ligands might be released from the platinum core within a biological environment. Studies on other Pt(IV) complexes investigate how different axial ligands influence the complex's reduction potential and reactivity. nih.gov Reactivity descriptors derived from DFT, such as chemical potential and hardness, are used to quantify the stability and reactive nature of these compounds. nih.gov

Time-Dependent DFT (TD-DFT) is the standard method for predicting the electronic absorption spectra (UV-Vis) and other photophysical properties of molecules. Neutral Red itself is a dye, and its coordination to a platinum center would significantly alter its electronic properties.

TD-DFT calculations can identify the nature of electronic transitions. For platinum complexes with phenazine-based ligands, these transitions often involve metal-to-ligand charge transfer (MLCT), where an electron moves from a platinum-centered orbital to a ligand-centered orbital, or intra-ligand charge transfer (ILCT) within the large π-system of the Neutral Red ligand. acs.org These calculations can predict the maximum absorption wavelengths (λmax) and oscillator strengths, which correspond to the color and intensity of the absorption bands. For similar platinum complexes with large aromatic ligands, TD-DFT has been used to explain their phosphorescent or fluorescent properties. researchgate.netresearchgate.net

Reaction Pathway Analysis for Ligand Exchange and Reduction Mechanisms

Molecular Dynamics (MD) Simulations for Biomolecular Interactions

While DFT is excellent for studying a single molecule, Molecular Dynamics (MD) simulations are used to observe how a molecule moves and interacts with its environment over time, making it ideal for studying biomolecular interactions.

Research has been conducted on the interaction of this compound with DNA. uci.edu MD simulations are the primary computational tool for elucidating the precise nature of such interactions. A simulation would typically involve placing the this compound complex in a solvated system with a DNA double helix.

The simulation, governed by classical mechanics force fields, would track the movements of every atom over nanoseconds or microseconds. This allows for the observation of how the complex approaches and binds to the DNA. Potential binding modes include:

Intercalation: Where the planar phenazine part of the Neutral Red ligand inserts between the base pairs of the DNA.

Groove Binding: Where the complex sits (B43327) in the major or minor groove of the DNA helix.

Covalent Binding: Following reduction of Pt(IV) to Pt(II), the platinum center could form a covalent bond with a nitrogen atom (typically N7) of a guanine (B1146940) base, similar to cisplatin (B142131).

These binding events would induce conformational changes in the DNA structure, such as unwinding of the helix or kinking, which can be quantified from the simulation trajectory.

Besides DNA, platinum complexes can interact with various proteins, which can influence their transport, efficacy, and side effects. Molecular docking, a computational technique often used as a precursor to MD, can predict the preferred binding site of this compound on a protein of interest, such as human serum albumin (a common drug transporter).

Following docking, MD simulations can refine the binding pose and calculate the binding free energy, which indicates the stability of the complex-protein interaction. The simulation can reveal which amino acid residues are critical for binding and the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions, or electrostatic forces). This information is invaluable for understanding the pharmacology of the compound at a molecular level.

DNA Binding Dynamics and Induced Conformational Changes

Quantum Mechanics/Molecular Mechanics (QM/MM) Hybrid Methods for Complex Biological Systems

The sheer size of biological systems like proteins or DNA makes it computationally prohibitive to apply highly accurate quantum mechanics (QM) methods to the entire system. researchgate.net To overcome this, hybrid QM/MM methods are employed, offering a balance between accuracy and computational feasibility. researchgate.netmpg.de This approach is particularly crucial for studying the interactions of metallodrugs like this compound with their biological targets.

In a typical QM/MM simulation of this compound interacting with a biological macromolecule (e.g., DNA or a protein), the system is partitioned into two or more layers or regions:

The QM Region: This region is treated with a high level of theory, such as Density Functional Theory (DFT), because it involves the electronic rearrangements critical to chemical processes like bond-making, bond-breaking, and charge transfer. mpg.de For the this compound complex, the QM region would minimally include the platinum ion and its immediate coordination sphere—the four chloride ions and the two coordinating atoms of the neutral red ligands. researchgate.netcardiff.ac.uk When studying interactions with a biological target, such as DNA, the coordinated bases of the DNA would also be included in the QM region to accurately model the covalent bond formation and electronic effects. cardiff.ac.uk

The MM Region: The rest of the system, including the remainder of the biological macromolecule, solvent molecules (water), and counter-ions, is treated using molecular mechanics (MM). researchgate.net This region is described by a classical force field, which models atoms as balls and bonds as springs. mpg.de While less accurate, this method is computationally much faster and is sufficient for modeling the structural and electrostatic influence of the broader environment on the QM region.

The coupling between the QM and MM regions is a critical aspect of the methodology. In an electrostatic embedding scheme, the partial charges of the MM atoms are included in the QM Hamiltonian, allowing the QM electron density to be polarized by the surrounding environment. researchgate.net This is a more accurate approach than mechanical embedding, where interactions are treated at the MM level, as it provides a better description of the electronic interplay between the drug and its biological host. mpg.deq-chem.com For instance, studying the permeation of a platinum complex through a cell membrane required an electrostatic-embedding QM/MM approach to properly compute the interaction energies.

Hybrid QM/MM approaches have been successfully used to study the adducts of various platinum-based anticancer drugs with DNA. researchgate.netresearchgate.net These studies have provided insights into how the drugs bind to and distort the DNA structure, which is fundamental to their mechanism of action. researchgate.netcardiff.ac.uk

Methodological Validation and Addressing Discrepancies between Computational and Experimental Data

The reliability of theoretical models is contingent upon their validation against experimental data. For a compound like this compound, computational results must be rigorously compared with experimental findings to ensure their accuracy and predictive power.

Validation Techniques: A common validation strategy involves comparing computed molecular properties with those determined experimentally. Key parameters for comparison include:

Molecular Geometry: Bond lengths, bond angles, and dihedral angles from optimized computational structures are compared with data from single-crystal X-ray crystallography. researchgate.netbeilstein-journals.org For example, DFT-optimized geometries of platinum complexes have shown good agreement with experimental geometries. longdom.org

Vibrational Frequencies: Calculated vibrational spectra (IR) are compared with experimental spectra. The agreement between the calculated and experimental wavenumbers for normal vibrations can validate the accuracy of the computed equilibrium geometry. scirp.org For cis-[PtCl2(dstp)2] complexes, IR spectra were used to confirm the cis-stereochemistry by identifying two distinct stretching vibrations for Pt-Cl bonds, as predicted by group theory. mdpi.com

NMR Chemical Shifts: Theoretical calculations can predict NMR chemical shifts (e.g., ¹H, ¹³C, ¹⁹⁵Pt), which can be compared directly with experimental NMR data. researchgate.netmdpi.com The ¹⁹⁵Pt chemical shift is particularly sensitive to the coordination environment of the platinum center. mdpi.com

Binding Energies: Computed binding energies between the platinum complex and its target can be correlated with experimentally determined binding affinities. researchgate.net

Addressing Discrepancies: Discrepancies between computational predictions and experimental results are not uncommon and can arise from several sources. Addressing them is a crucial part of the computational research process.

Choice of Functional and Basis Set: The accuracy of DFT calculations is highly dependent on the chosen exchange-correlation functional and the basis set. A comprehensive benchmark study on various platinum derivatives showed that double-hybrid functionals often provide good performance for predicting structural parameters. nih.gov Discrepancies in calculated bond lengths or angles in platinum complexes have been attributed to the choice of basis set and the need for relativistic effective core potentials (ECPs) for the heavy platinum atom. longdom.orgscirp.org

Environmental Effects: Gas-phase calculations often fail to reproduce experimental data obtained in solution or the solid state. The inclusion of solvent effects, either through implicit continuum models (like PCM) or explicit solvent molecules in a QM/MM setup, is often necessary to achieve agreement. researchgate.netlongdom.org For example, including a solvent model corrected anomalies in the calculated bond lengths of cisplatin, bringing them into much better agreement with experimental values. longdom.org

Underrepresentation in Training Sets: In machine learning-based quantitative structure-activity relationship (QSAR) models, prediction errors can be high for novel chemical scaffolds that were not well-represented in the training data. chemrxiv.org A study on platinum complexes found that redeveloping a model with a more diverse dataset significantly improved its predictive accuracy for new compounds. chemrxiv.org

Simplifications in the Model: The ONIOM model, a subtractive QM/MM scheme, is advantageous for its simplicity but has the disadvantage that the QM region does not directly interact with the MM subsystem in a polarized way, which can be a source of error. q-chem.com More advanced embedding schemes can mitigate this.

By systematically investigating these factors, researchers can refine their computational models to better reproduce experimental observations and, in turn, provide reliable predictions and deeper insights into the molecular behavior of complex systems like this compound.

Comparative Analysis with Analogous Platinum Complexes

Structural Analogues and the Impact of Ligand Modifications on Activity

The structure of a platinum complex is a critical determinant of its chemical and biological activity. In PtCl4(neutral red)2, the central platinum atom is in a +4 oxidation state, coordinated to four chloride ions and two neutral red ligands. Neutral red, a phenazine (B1670421) dye, is a bulky, aromatic ligand that significantly influences the complex's properties.

Structural analogues of this compound can be categorized based on variations in the metal center, the equatorial ligands, or the axial ligands. A prominent analogue is PtCl4(nile blue)2, which incorporates another dye ligand, Nile Blue. Both Neutral Red and Nile Blue are p-quinonediamine dyes, but subtle differences in their structure can lead to different biological activities. For instance, studies have shown that PtCl4(nile blue)2 is more effective at inducing single-strand DNA breaks compared to this compound.

Modification of the ligands attached to the platinum core can drastically alter the compound's properties. For example, replacing the neutral red ligands with simpler amines, such as in cisplatin (B142131) (cis-[PtCl2(NH3)2]), results in a shift from a Pt(IV) to a Pt(II) complex with a square-planar geometry. This change fundamentally alters the mechanism of action, with cisplatin being a well-established DNA cross-linking agent. In contrast, the neutral red ligands in this compound are not just passive carriers but are redox-active and can participate in nucleic acid intercalation.

Another class of analogues includes other Pt(IV) complexes like [PtCl4(dach)], where 'dach' stands for 1,2-diaminocyclohexane. While both are Pt(IV) complexes, the nature of the amine ligand (aromatic and bulky in neutral red versus aliphatic and chelating in dach) leads to different cytotoxic profiles and potential applications. The neutral red ligands, for instance, provide optical detection capabilities not present in the dach complex.

The modification of ligands can also influence the stability and reactivity of the complex. For example, the chloride ligands in this compound can be replaced by water or other nucleophiles in aqueous environments. The neutral red ligands themselves can dissociate under acidic conditions, releasing the platinum species.

Differential DNA Binding Affinities and Mechanistic Variations Compared to Cisplatin and other Platinum Compounds

The interaction with DNA is a key aspect of the activity of many platinum complexes. This compound exhibits a multi-faceted mechanism of DNA binding that distinguishes it from cisplatin and other analogues.

Unlike cisplatin, which forms covalent intra- and interstrand cross-links with DNA, primarily at the N7 position of guanine (B1146940) bases, this compound is believed to interact with DNA through both electrostatic and covalent interactions. rcsb.org The large, planar neutral red ligands can intercalate between DNA base pairs, a non-covalent interaction that can distort the DNA helix. Following this initial interaction, the platinum center can then form covalent adducts with DNA bases, similar to cisplatin. This dual functionality is a direct result of its specific ligand composition.

The DNA binding affinity of this compound has been described as moderate. In one study, it was shown to cause dose-dependent single-strand breaks in plasmid DNA, although it was less potent in this regard than its analogue, PtCl4(nile blue)2. In contrast, cisplatin is known for its high DNA binding efficiency, leading to significant structural changes in DNA that are recognized by cellular repair mechanisms. rcsb.org

Some platinum complexes are designed to bind DNA non-covalently. For example, certain platinum(II)-terpyridine complexes interact with the minor groove of DNA through electrostatic and hydrophobic interactions without forming covalent bonds. rsc.org This different binding mode can lead to a distinct biological response and may circumvent resistance mechanisms that target covalent DNA adducts. rsc.orgpnas.org Polynuclear platinum complexes can also bind non-covalently to DNA with high affinity, inducing DNA condensation. acs.org

| Complex | Primary DNA Interaction | Binding Affinity | Key Mechanistic Feature |

| This compound | Intercalation and Covalent Binding | Moderate | Dual functionality of ligand intercalation and platinum-DNA adduct formation. |

| Cisplatin | Covalent Cross-linking | High | Forms intra- and interstrand DNA cross-links, primarily at guanine N7. rcsb.org |

| PtCl4(nile blue)2 | Intercalation and Covalent Binding | High | More effective at inducing single-strand DNA breaks than the neutral red analogue. |

| Platinum(II)-terpyridine | Non-covalent Intercalation | Varies | Can bind to the minor groove of DNA without forming covalent bonds. rsc.org |

Variances in Cellular Uptake and Intracellular Fate Among Related Complexes

For a platinum complex to exert its effect, it must first cross the cell membrane and reach its intracellular target. The cellular uptake and subsequent fate of this compound are influenced by its structure and are different from those of other platinum compounds.

The cellular uptake of platinum complexes can occur through various mechanisms, including passive diffusion and active transport. nih.govacs.org For cisplatin, uptake is partly mediated by copper transporters like CTR1 and organic cation transporters (OCTs). nih.govaacrjournals.org The positive charge on the neutral red ligands in this compound suggests that OCTs may also play a role in its cellular accumulation. frontiersin.orgspandidos-publications.com The lipophilicity of the complex, enhanced by the large organic ligands, can also facilitate its passage across the cell membrane. rsc.org

Once inside the cell, Pt(IV) complexes like this compound are generally considered to be prodrugs that need to be activated through reduction to the more reactive Pt(II) species. mdpi.comnih.gov This reduction is thought to occur in the reductive intracellular environment, facilitated by molecules such as glutathione (B108866) (GSH) and ascorbic acid. nih.govnih.gov The reduction process leads to the release of the axial ligands. mdpi.com The stability of the complex towards reduction is a key factor; for instance, Pt(IV) complexes with chloride axial ligands are generally more readily reduced than those with hydroxide (B78521) or carboxylate ligands. nih.gov

In comparison, the cellular uptake of cisplatin is less efficient, and its intracellular activation involves the hydrolysis of its chloride ligands in the low-chloride environment of the cell. iitk.ac.in The resulting aquated species is highly reactive towards DNA. The differences in uptake and activation pathways can contribute to different efficacy and resistance profiles among platinum complexes.

| Complex | Proposed Uptake Mechanism(s) | Intracellular Activation | Key Fate Characteristic |

| This compound | Passive Diffusion, Organic Cation Transporters (OCTs) | Reduction from Pt(IV) to Pt(II) | Dissociation of neutral red ligands. frontiersin.org |

| Cisplatin | Passive Diffusion, Copper Transporters (CTR1), OCTs | Hydrolysis of chloride ligands | Forms reactive aquated species. nih.goviitk.ac.in |

| Pt(IV) Carbamate (B1207046) Complexes | Passive Diffusion | Reduction from Pt(IV) to Pt(II) | Release of carbamate ligands. |

| Oxaliplatin | Organic Cation Transporters (OCTs) | Hydrolysis of oxalate (B1200264) ligand | Slower hydrolysis compared to cisplatin. |

Divergent Radiosensitization Potencies and Efficacy Modifying Factors

Certain platinum complexes can enhance the cell-killing effects of ionizing radiation, a property known as radiosensitization. This compound has been investigated as a radiosensitizer, particularly in the context of hypoxic (low oxygen) tumor cells, which are notoriously resistant to radiation therapy.

The mechanism of radiosensitization by platinum compounds is thought to involve the enhancement of radiation-induced DNA damage. These compounds can act as electron-affinic agents, "fixing" radiation-induced free radicals on DNA, thereby making the damage permanent and more difficult for the cell to repair. nih.gov This effect is particularly pronounced in hypoxic cells, where the lack of oxygen prevents the natural "fixing" of such damage. nih.gov

This compound has been shown to be a radiosensitizer, especially in hypoxic cells. nih.gov Studies have reported a dose modifying factor (DMF) of 1.45 in hypoxic EMT6 cells in vitro and 1.25 in the FSaIIC murine tumor model in vivo. nih.gov The DMF is a measure of the extent of radiosensitization, representing the factor by which the radiation dose can be reduced in the presence of the sensitizer (B1316253) to achieve the same biological effect.

In comparison, the analogue PtCl4(nile blue)2 exhibited even greater radiosensitization, with a DMF of 2.90 in vitro and 1.76 in vivo. nih.gov Cisplatin also acts as a radiosensitizer, with reported DMFs typically in the range of 1.3 to 1.4. nih.gov However, the effectiveness of cisplatin as a radiosensitizer can be limited by its toxicity.

Several factors can modify the efficacy of radiosensitization. The concentration of the drug, the timing of its administration relative to radiation exposure, and the oxygenation status of the cells are all critical. nih.gov The pH of the tumor microenvironment can also play a role; this compound has been shown to be more cytotoxic at an acidic pH of 6.45, which is characteristic of many tumors. researchgate.net Furthermore, hyperthermia (elevated temperature) has been shown to synergistically enhance the cytotoxicity of both this compound and PtCl4(nile blue)2. researchgate.net

| Complex | Reported DMF (in vitro, hypoxic) | Reported DMF (in vivo) | Key Efficacy Modifying Factors |

| This compound | 1.45 | 1.25 | Hypoxia, acidic pH, hyperthermia. nih.govresearchgate.net |

| PtCl4(nile blue)2 | 2.90 | 1.76 | Hypoxia, hyperthermia. nih.govresearchgate.net |

| Cisplatin | ~1.3-1.4 | Varies | Hypoxia, drug concentration, timing. nih.gov |

| Misonidazole | 1.4 (in vivo) | - | A non-platinum-based nitroimidazole radiosensitizer. |

Contrasting Electrochemical and Spectroscopic Signatures with Related Coordination Compounds

The electrochemical and spectroscopic properties of a platinum complex provide valuable insights into its structure, bonding, and reactivity. These signatures can be used to compare this compound with its analogues.

Electrochemical Signatures: Cyclic voltammetry is a key technique used to study the redox behavior of platinum complexes. For Pt(IV) complexes, the reduction of the Pt(IV) center to Pt(II) is a crucial step in their activation. This process is typically observed as an irreversible reduction event in cyclic voltammograms. nih.govresearchgate.net The reduction potential is highly dependent on the nature of the ligands, particularly the axial ligands. nih.gov For instance, Pt(IV) complexes with chloride axial ligands are generally easier to reduce (have less negative reduction potentials) than those with acetate (B1210297) or hydroxide ligands. nih.gov The reduction potential of this compound would be expected to be influenced by both the chloride and the neutral red ligands. Comparing it to a simple analogue like cis-[Pt(NH3)2Cl4], which has a reduction peak potential of -0.45 V vs Ag/AgCl, can provide information about the electronic influence of the neutral red ligands. nih.gov The redox activity of the neutral red ligand itself may also contribute to the electrochemical profile of the complex.

Spectroscopic Signatures:

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is dominated by the absorption bands of the neutral red ligand, which is a colored dye. The coordination to the platinum center can cause shifts in these absorption bands (solvatochromism), providing information about the metal-ligand interaction. The spectrum of the free K2[PtCl4] salt shows characteristic d-d transition peaks around 320 and 383 nm. uvic.ca In the complex, these may be obscured or shifted.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in the complex. The coordination of the neutral red ligand to the platinum center can be confirmed by the appearance of Pt-N stretching bands, typically in the range of 450-470 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to characterize the organic neutral red ligand within the complex. ¹⁹⁵Pt NMR is particularly informative for platinum complexes. The chemical shift in ¹⁹⁵Pt NMR is very sensitive to the coordination environment of the platinum atom, including the nature of the ligands and the oxidation state. Pt(IV) and Pt(II) species typically have vastly different chemical shifts, often separated by thousands of ppm, allowing for the monitoring of the reduction of Pt(IV) complexes. nih.gov

Advanced Research Applications and Methodological Developments

Application in Coordination Chemistry as a Reagent for Fundamental Mechanistic Studies

In the field of coordination chemistry, PtCl4(Neutral Red)2 serves as a valuable reagent for investigating fundamental reaction mechanisms. The complex provides a platform for studying ligand exchange reactions, where the Neutral Red ligands can dissociate or be replaced under specific conditions, such as in acidic environments or in the presence of competing nucleophiles. This allows researchers to probe the kinetics and thermodynamics of ligand substitution at a platinum(II) center.

Use in Molecular Diagnostics (e.g., Viability Reverse Transcription Quantitative PCR for Pathogen Detection)

A significant application of this compound is in the field of molecular diagnostics, specifically as a viability dye in quantitative reverse transcription PCR (vRT-qPCR). This technique is crucial for distinguishing between infectious and non-infectious pathogens by ensuring that only RNA from intact, viable organisms is amplified and detected. The mechanism relies on the dye's ability to selectively penetrate pathogens with compromised membranes. Once inside, the platinum complex can covalently modify or damage the nucleic acids, preventing their amplification by PCR.